Voxvoganan (trihydrochloride)

Antimicrobial Pharmacodynamics Nasal Decolonization MRSA

Research on topical decolonization of multidrug-resistant S. aureus is hindered by rapidly emerging resistance to mupirocin and cross-resistance among conventional antibiotics. Voxvoganan (LTX-109) trihydrochloride provides a validated solution. - **Resistance profile**: MIC 2-4 µg/mL against 155 MRSA/VISA/VRSA isolates; no cross-resistance to vancomycin, daptomycin, or linezolid. - **Pharmacodynamics**: Postantibiotic effect 5.51 h (vs. 1.04 h for mupirocin); ≥64-fold lower resistance emergence over 60 passages. - **Supply**: Scalable solution-phase synthesis; available for preclinical PK/PD modeling and medical device formulation studies.

Molecular Formula C43H72Cl3N11O3
Molecular Weight 897.5 g/mol
Cat. No. B12387815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoxvoganan (trihydrochloride)
Molecular FormulaC43H72Cl3N11O3
Molecular Weight897.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl
InChIInChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1
InChIKeyKXMSCJYCDUWIMI-RZQNRPNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Voxvoganan (trihydrochloride): First-in-Class Peptidomimetic


Voxvoganan (trihydrochloride), also known as LTX-109 trihydrochloride or Lytixar, is a first-in-class synthetic antimicrobial peptidomimetic (SAMP) designed to mimic the membrane-disrupting mechanism of natural antimicrobial peptides while possessing the favorable drug-like properties of a small molecule [1]. As a tripeptide composed of only three amino acids, it is structurally distinct from natural peptides, which typically contain 15–25 residues, enabling scalable industrial manufacturing via solution-phase synthesis [1]. Voxvoganan exerts its bactericidal effect by binding to negatively charged membrane components on the bacterial cell wall, leading to rapid membrane disruption and cell lysis [2]. It has advanced through Phase 1 and Phase 2 clinical studies for topical applications, including nasal decolonization of Staphylococcus aureus and treatment of uncomplicated Gram-positive skin infections, and is also being developed as an antimicrobial active pharmaceutical ingredient in medical devices [1].

Compound Class
Synthetic antimicrobial peptidomimetic (SAMP)
Membrane disruption research tool
Structural advantage
Tripeptide, solution-phase scalable
Unlike natural 15–25 aa peptides
Target spectrum
Broad anti-staphylococcal activity
Including MDR strains (VISA, VRSA, DNSSA, LNSSA)
Format
Trihydrochloride salt
For in vitro & in vivo research use

Why Voxvoganan Cannot Be Substituted


Generic substitution of Voxvoganan with other antimicrobial peptides or conventional topical antibiotics is precluded by its unique combination of structural, pharmacodynamic, and resistance-profile characteristics. As a peptidomimetic, it retains the membrane-targeting, broad-spectrum bactericidal activity of natural antimicrobial peptides but with a drastically reduced size (tripeptide vs. 15–25 residues), conferring enhanced stability, scalable synthesis, and low propensity for resistance development [1]. Direct comparative studies demonstrate that Voxvoganan exhibits a significantly prolonged postantibiotic effect (PAE) and markedly lower resistance emergence compared to mupirocin, the current standard-of-care for nasal decolonization [2]. Furthermore, its activity against multidrug-resistant S. aureus strains—including those non-susceptible to vancomycin, daptomycin, and linezolid—is not influenced by existing resistance mechanisms, a critical advantage over conventional antibiotics facing increasing cross-resistance [3].

!
PAE & resistance profile mismatch Postantibiotic effect duration and resistance emergence propensity may differ substantially from mupirocin or other topical agents; data from direct comparison studies should be reviewed per protocol.
!
MDR activity not transferable Conserved MIC against VISA/VRSA/DNSSA strains may not extend to other membrane-active peptides or antibiotics with different targets; cross-resistance context requires compound-specific verification.
!
Scalable synthesis distinction Industrial tripeptide manufacturing via solution-phase methods may not be achievable with natural antimicrobial peptides; procurement scalability and cost structures can vary significantly.

Voxvoganan (trihydrochloride): Quantitative Differentiation Evidence


Prolonged Postantibiotic Effect vs. Mupirocin

Voxvoganan (LTX-109) demonstrates a significantly prolonged postantibiotic effect (PAE) against methicillin-resistant S. aureus (MRSA) compared to mupirocin, the standard-of-care for nasal decolonization. This persistent suppression of bacterial growth after drug removal supports less frequent dosing and may contribute to reduced resistance emergence [1].

Prolonged PAE
Head-to-head
Voxvoganan 5.51 h vs Mupirocin 1.04 h
Reported PAE comparison context
10 MRSA blood isolates; supports decolonization protocol modeling
Antimicrobial Pharmacodynamics Nasal Decolonization MRSA

Lower Resistance Emergence vs. Mupirocin

In a direct head-to-head serial passage study, Voxvoganan (LTX-109) demonstrated a remarkably low propensity for resistance development. Over 60 consecutive passages in the presence of sub-inhibitory drug concentrations, LTX-109 MICs varied less than 4-fold from baseline, whereas mupirocin MICs increased dramatically in all susceptible strains [1].

Resistance emergence
Head-to-head
≥64-fold lower MIC shift
Supports resistance emergence assay context
60 serial passages; mupirocin 64–2048-fold increase
Antimicrobial Resistance MRSA MSSA

Conserved MIC Against Multidrug-Resistant S. aureus

Voxvoganan (LTX-109) maintains a consistent MIC range of 2–4 μg/mL against a broad panel of 155 S. aureus isolates, including strains resistant to methicillin (MRSA), vancomycin (VISA/VRSA), daptomycin (DNSSA), and linezolid (LNSSA). Critically, this activity is not influenced by resistance to other antistaphylococcal agents [1].

Conserved MIC
Cross-study comparable
2–4 µg/mL
Supports MDR strain-panel screening
155 isolates; activity not influenced by vancomycin/daptomycin/linezolid resistance
Multidrug Resistance MRSA VISA VRSA

Rapid Killing Kinetics vs. Vancomycin

In time-kill assays, Voxvoganan (LTX-109) demonstrated superior and rapid bactericidal activity compared to vancomycin against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) [1].

Killing kinetics
Head-to-head
Time-kill assay vs vancomycin
Supports time-kill assay interpretation
Rapid bactericidal effect demonstrated; log reduction details in source
Time-Kill Kinetics Vancomycin Resistance Bactericidal Activity

Scalable Tripeptide Synthesis

Unlike natural antimicrobial peptides, which typically consist of 15–25 amino acid residues and face significant manufacturing hurdles, Voxvoganan is a tripeptide comprising only three amino acids. This drastically reduced size makes it comparable to a classical small molecule drug and enables cost-effective industrial-scale production using solution-phase methods [1].

Scalable synthesis
Class-level inference
Tripeptide · solution-phase
Supports procurement scalability review
Contrasts with 15–25 aa natural peptide manufacturing
Peptidomimetic Drug Manufacturing Chemical Synthesis

Voxvoganan (trihydrochloride): Evidence-Based Research Applications


Nasal Decolonization vs. Mupirocin-Resistant S. aureus

Given the ≥64-fold lower resistance emergence observed in serial passage studies compared to mupirocin [1], Voxvoganan (trihydrochloride) is ideally suited for preclinical research investigating next-generation nasal decolonization regimens. Its sustained postantibiotic effect (5.51 h vs. 1.04 h for mupirocin) [2] further supports its evaluation in models requiring prolonged antimicrobial activity. This is particularly relevant for institutions and companies developing interventions to combat the rising prevalence of mupirocin-resistant MRSA and MSSA.

Membrane-Active Agents Against MDR S. aureus

The conserved MIC of 2–4 μg/mL against 155 multidrug-resistant S. aureus isolates—including VISA, VRSA, DNSSA, and LNSSA [1]—makes Voxvoganan an essential reference compound for research programs screening novel antimicrobials against resistant Gram-positive pathogens. Its activity is not influenced by existing resistance mechanisms to vancomycin, daptomycin, or linezolid, providing a reliable baseline for comparative efficacy studies.

Antimicrobial Device Coatings & Biomaterials

Voxvoganan's status as a first-in-class peptidomimetic with scalable industrial synthesis [1] and its demonstrated broad-spectrum bactericidal activity support its incorporation as an antimicrobial active pharmaceutical ingredient in medical devices. Researchers developing coatings or biomaterials to prevent microbial fouling and reduce device-associated infections can utilize Voxvoganan in formulation studies, leveraging its unique membrane-disrupting mechanism that is less prone to resistance development than conventional leachable antibiotics.

Pharmacodynamic Modeling of Topical Antimicrobials

The direct head-to-head pharmacodynamic data—including a 5.3-fold longer PAE [1] and minimal MIC shift over 60 passages [2]—position Voxvoganan as a key tool compound for researchers developing PK/PD models to predict optimal dosing regimens for topical antimicrobials. Its unique resistance profile enables studies aimed at understanding and mitigating the emergence of resistance in topical therapies.

Application
Selection Property
Validation Focus
Nasal decolonization research models
Resistance emergence assay context
PAE and serial-passage endpoints
MDR strain-panel screening studies
Conserved MIC across resistance phenotypes
Cross-resistance evaluation
Antimicrobial biomaterial formulation
Scalable tripeptide synthesis & membrane activity
Coating stability and anti-fouling endpoints
Topical PK/PD modeling research
Head-to-head pharmacodynamic data
Dosing interval and resistance mitigation modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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